molecular formula C18H21ClN2O B2743465 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide CAS No. 953197-15-4

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide

Cat. No. B2743465
CAS RN: 953197-15-4
M. Wt: 316.83
InChI Key: IUQAUKQMVLNGCS-UHFFFAOYSA-N
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Description

“3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide” is a chemical compound . It has been mentioned in the context of copolymerization of amine-containing monomers . The compound has a molecular weight of 226.71 .

Scientific Research Applications

Organic Synthesis

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide: can be utilized as an intermediate in organic synthesis. Its chloro and amide functional groups make it a versatile precursor for constructing more complex molecules. For instance, the chloro group can undergo nucleophilic substitution reactions, allowing for the introduction of various side chains or functional groups that can lead to the synthesis of novel organic compounds with potential biological activities .

Medicinal Chemistry

In medicinal chemistry, this compound could serve as a scaffold for the development of new pharmaceuticals. The presence of the dimethylamino group suggests potential interaction with biological targets, such as enzymes or receptors. By modifying the benzamide moiety, researchers can synthesize derivatives with enhanced pharmacological properties, such as increased potency or selectivity for certain receptors .

Antimicrobial Agents

The structural features of 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide indicate potential antimicrobial properties. Benzamides and their derivatives are known to exhibit antibacterial and antifungal activities. This compound could be tested against various microbial strains to assess its efficacy as an antimicrobial agent, which could lead to the development of new treatments for infectious diseases .

Antioxidant Research

Compounds with benzamide structures have been reported to possess antioxidant properties. As oxidative stress is a contributing factor to many diseases, including neurodegenerative disorders and cancer, the antioxidant potential of this compound could be explored. It may act as a free radical scavenger, protecting cells from oxidative damage .

Material Science

In the field of material science, 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide could be investigated for its properties as an organic semiconductor. The aromatic system and the electron-donating dimethylamino group might contribute to charge transport, making it a candidate for use in organic electronic devices .

Chemical Biology

This compound’s ability to interact with biological macromolecules could be harnessed in chemical biology. It could be used as a probe to study protein-ligand interactions or as a building block for the design of molecular sensors that detect specific biological events or analytes .

Catalysis

The benzamide moiety of 3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide could be functionalized to create ligands for catalysis. These ligands could coordinate to metal centers, forming catalysts that facilitate various chemical reactions, such as carbon-carbon bond formation, which is fundamental in organic chemistry .

Neuropharmacology

Given the structural similarity to compounds that interact with the central nervous system, this compound could be explored for its neuropharmacological effects. It might modulate neurotransmitter systems, offering a starting point for the development of drugs to treat neurological conditions .

properties

IUPAC Name

3-chloro-N-[3-[4-(dimethylamino)phenyl]propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O/c1-21(2)17-10-8-14(9-11-17)5-4-12-20-18(22)15-6-3-7-16(19)13-15/h3,6-11,13H,4-5,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUQAUKQMVLNGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3-(4-(dimethylamino)phenyl)propyl)benzamide

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